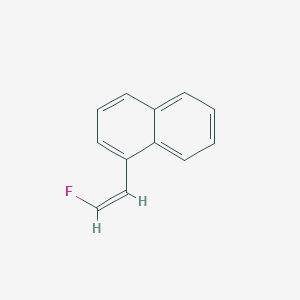![molecular formula C11H14N2O B12834299 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole ring substituted with a methyl group at the 5-position and a propanol group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Propanol Substitution: The final step involves the substitution of the 2-position with a propanol group, which can be done using propanol derivatives under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
1H-benzo[d]imidazole: The parent compound without the methyl and propanol substitutions.
5-methyl-1H-benzo[d]imidazole: Similar structure but lacks the propanol group.
2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of propanol.
Uniqueness: 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the presence of both the methyl and propanol groups, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c1-3-10(14)11-12-8-5-4-7(2)6-9(8)13-11/h4-6,10,14H,3H2,1-2H3,(H,12,13) |
InChIキー |
ZOFPQXNIFVFGGF-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


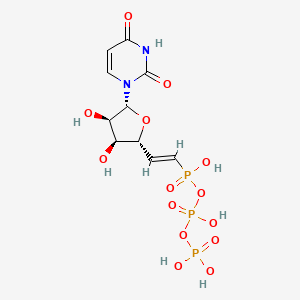
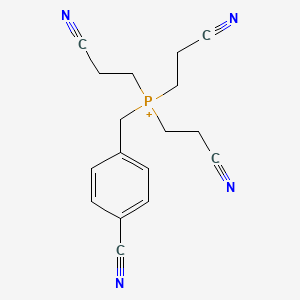

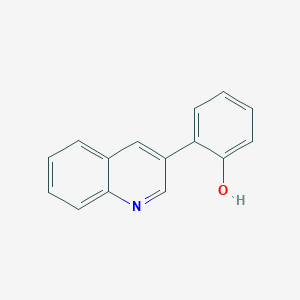
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)

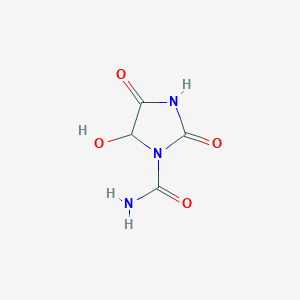
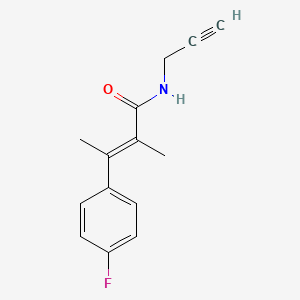
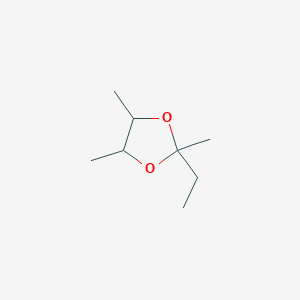

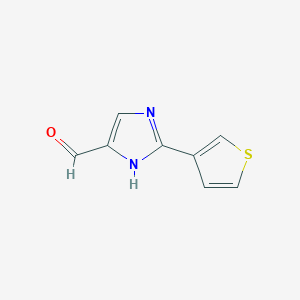

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
